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molecular formula C12H17NO3 B116061 tert-butyl N-(2-methoxyphenyl)carbamate CAS No. 154150-18-2

tert-butyl N-(2-methoxyphenyl)carbamate

Cat. No. B116061
M. Wt: 223.27 g/mol
InChI Key: DHSWMVURURVRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138181B2

Procedure details

To tert-butyl 2-methoxyphenylcarbamate (24.1 g, 108 mmol) in dry Et2O (100 mL) at −20° C. was added dropwise tert-butyllithium (140 ml, 237 mmol). The clear solution turned cloudy at the end of the addition. The reaction was stirred for 3 hours at −20° C., then cooled to −100° C. with a liquid N2/Et2O bath. Iodine (27.4 g, 108 mmol) in Et2O (250 mL) was added to the solution. Following addition of I2, the reaction was slowly warmed to ambient temperature over night. Na2S2O3 (saturated, 200 mL) was then added to the reaction mix and phases were separated. The aqueous was extracted with Et2O, and the combined organic layers were dried (MgSO4), filtered and concentrated. DCM (50 mL) was added, followed by hexanes (200 mL). The solution was concentrated to remove DCM. The product crashed out, and was collected by filtration and washed with hexanes (100 mL) to give the crude product (58%).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13].C([Li])(C)(C)C.[I:22]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>CCOCC>[I:22][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:13])([CH3:15])[CH3:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
COC1=C(C=CC=C1)NC(OC(C)(C)C)=O
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
II
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The clear solution turned cloudy at the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −100° C. with a liquid N2/Et2O bath
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to ambient temperature over night
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
DCM (50 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove DCM
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with hexanes (100 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C(C(=CC=C1)OC)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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